1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene
Description
Key Substituent Interactions
| Substituent | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| Chloromethyl (-CH₂Cl) | 1 | Weak inductive electron-withdrawing via Cl | Moderate steric hindrance |
| Fluorine (-F) | 2 | Electron-withdrawing (σ-effect) | Minimal steric effect |
| Methyl (-CH₃) | 4 | Electron-donating (σ-effect) | Low steric bulk |
| Nitro (-NO₂) | 5 | Strong electron-withdrawing (σ- and mesomeric effects) | Significant steric demand |
The nitro group at position 5 dominates the electronic profile, deactivating the ring and directing further electrophilic substitution to meta positions relative to itself. The fluorine at position 2 and chloromethyl at position 1 further modulate reactivity through inductive effects, while the methyl group at position 4 provides electron density via hyperconjugation.
Crystallographic Data and Conformational Analysis
No direct crystallographic data for 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is reported in the literature. However, structural analogs like 1-chloro-2-methyl-4-nitrobenzene (CAS 118664-99-6) provide insights into conformational preferences:
- Dihedral angle : ~6–8° between the nitro group and the aromatic ring due to steric repulsion with adjacent substituents.
- Molecular packing : Governed by π–π interactions between benzene rings and weak C–H···O hydrogen bonds involving the nitro group.
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-5-2-7(10)6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTCIUGHRKIPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of 2-fluoro-4-methylbenzene to introduce the nitro group, followed by chloromethylation to add the chloromethyl group. The reaction conditions for these steps often require the use of strong acids, such as sulfuric acid, and catalysts like zinc chloride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-(Chloromethyl)-2-fluoro-4-methyl-5-aminobenzene.
Oxidation: Formation of 1-(Chloromethyl)-2-fluoro-4-carboxy-5-nitrobenzene.
Scientific Research Applications
Scientific Research Applications
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene has several key applications:
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various transformations, including nucleophilic substitution and reduction reactions, to yield diverse derivatives.
| Reaction Type | Major Products Formed |
|---|---|
| Nucleophilic Substitution | Substituted benzene derivatives |
| Reduction | 1-(Chloromethyl)-2-fluoro-4-methyl-5-aminobenzene |
| Oxidation | 1-(Chloromethyl)-2-fluoro-4-carboxy-5-nitrobenzene |
Pharmaceuticals
The compound is a potential precursor for developing new pharmaceuticals, particularly targeting specific enzymes or receptors. Its biological activity has been explored in various studies:
- Antimicrobial Activity : In vitro studies have shown significant antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 1 to 4 µg/mL.
- Anticancer Activity : Cytotoxicity studies indicate that the compound exhibits significant potency against cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer), with IC50 values as low as 6.40 µg/mL.
Materials Science
In materials science, 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is utilized in developing novel materials with unique properties, such as polymers and coatings. Its ability to participate in various chemical reactions allows for the creation of materials tailored for specific applications.
Antibacterial Efficacy
A study utilizing the disc diffusion method demonstrated that derivatives of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene exhibited significant zones of inhibition against multiple bacterial strains, outperforming standard antibiotics like amoxicillin in some instances.
Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects on various cancer cell lines, revealing that modifications to the nitro group significantly impacted IC50 values. This suggests a direct correlation between structural changes and biological potency.
Structure-Activity Relationship (SAR)
The biological activity of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene can be influenced by its structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Nitro Group | Enhances reactivity and potential bioactivity |
| Chloromethyl Group | Facilitates nucleophilic attack on biological targets |
| Fluorine Atom | Modulates electronic properties affecting binding affinity |
Research indicates that electron-donating groups enhance antimicrobial activity, while electron-withdrawing groups may decrease it.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to participate in diverse chemical reactions, making it a versatile compound in research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene and analogous chloromethyl-substituted aromatic compounds:
Physicochemical Properties
- Molecular Weight and Polarity: The nitro group increases molecular weight (203.60 vs. 154.64 for the dimethyl analog) and polarity, enhancing solubility in polar solvents compared to non-nitro analogs.
- Halogen Influence : Fluorine’s electronegativity and small atomic size improve metabolic stability in pharmaceuticals, whereas bulkier halogens (e.g., -CF₂CH₃ in ) may enhance volatility or thermal resistance.
Research Findings and Limitations
- Gaps : Solubility, melting/boiling points, and toxicity profiles are absent in available literature, necessitating further experimental characterization.
Biological Activity
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is a chlorinated nitroaromatic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chloromethyl group, a fluorine atom, and a nitro group attached to a benzene ring. These functional groups are critical in determining the compound's reactivity and biological interactions.
The biological activity of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is attributed to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the chloromethyl group is capable of undergoing nucleophilic substitution. These interactions may lead to the formation of reactive intermediates that exert biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound:
- In vitro Studies : Research indicates that compounds similar to 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli using methods such as the disc diffusion technique .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported in studies, demonstrating effective inhibition at concentrations ranging from 1 to 4 µg/mL against various bacterial strains .
Anticancer Activity
The potential anticancer properties of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene have also been explored:
- Cytotoxicity Studies : In vitro assays have shown that the compound exhibits cytotoxic effects on cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). IC50 values indicate significant potency, with some derivatives showing values as low as 6.40 µg/mL .
- Mechanistic Insights : The mechanism by which these compounds exert their cytotoxic effects may involve inducing apoptosis in cancer cells, characterized by morphological changes such as membrane blebbing and nuclear disintegration observed under microscopy .
Structure-Activity Relationship (SAR)
The biological activity of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene can be influenced by its structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Nitro Group | Enhances reactivity and potential bioactivity |
| Chloromethyl Group | Facilitates nucleophilic attack on biological targets |
| Fluorine Atom | Modulates electronic properties, affecting binding affinity |
Research has indicated that electron-donating groups enhance antimicrobial activity, while electron-withdrawing groups may decrease it .
Case Studies
- Antibacterial Efficacy : A study utilizing a disc diffusion method demonstrated that 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene derivatives exhibited significant zones of inhibition against multiple bacterial strains, outperforming standard antibiotics like amoxicillin in some cases .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects on various cancer cell lines, revealing that modifications to the nitro group significantly impacted the IC50 values, suggesting a direct correlation between structural changes and biological potency .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene, and how do reaction conditions influence yield?
The compound is typically synthesized via electrophilic aromatic substitution or halogenation of precursor aromatic systems. For example, nitration of a fluorinated toluene derivative followed by chloromethylation under controlled conditions (e.g., using chloromethyl methyl ether and Lewis acids like ZnCl₂) is a common approach . Key variables include:
- Temperature : Nitration at 0–5°C minimizes byproducts like dinitro derivatives.
- Catalyst selection : ZnCl₂ improves chloromethylation efficiency but may require post-reaction neutralization to prevent decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance nitro group stability.
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Essential methods include:
- NMR : H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and chloromethyl groups (δ 4.5–5.0 ppm). F NMR identifies fluorine environments (δ -110 to -120 ppm for aromatic F) .
- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (203.60 g/mol) via [M+H] peaks at m/z 204.6 .
- IR spectroscopy : Nitro group stretching (~1520 cm) and C-F bonds (~1200 cm) are diagnostic.
Q. What safety protocols are required for handling this compound in laboratory settings?
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for reactions due to volatile chlorinated intermediates .
- Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis of the chloromethyl group .
- Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in nucleophilic substitution reactions?
The chloromethyl group’s reactivity is modulated by:
- Electron-withdrawing groups : The nitro and fluorine substituents activate the chloromethyl carbon toward nucleophilic attack (e.g., SN² with amines or thiols) but may sterically hinder bulkier nucleophiles .
- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, improving substitution rates.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies often arise from:
- Polymorphism : Recrystallization from ethanol vs. hexane can yield different crystalline forms.
- Impurity profiles : Trace byproducts (e.g., dichloromethyl derivatives) alter melting points. Use HPLC (C18 column, 70:30 acetonitrile/water) to assess purity (>98%) .
- Instrument calibration : Cross-validate NMR shifts with deuterated internal standards (e.g., TMS) .
Q. How does the nitro group’s orientation affect the compound’s stability under acidic or basic conditions?
- Acidic conditions : Protonation of the nitro group increases electrophilicity, accelerating hydrolysis of the chloromethyl group.
- Basic conditions : Deprotonation of the methyl group (if activated) may lead to elimination reactions.
- Mitigation : Buffering reactions at pH 6–7 stabilizes the nitro moiety while preserving the chloromethyl group .
Q. What computational methods predict the compound’s reactivity in complex reaction environments?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for substitution reactions.
- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMSO vs. THF) .
- SAR studies : Correlate Hammett σ values of substituents with reaction rates to design derivatives with tailored reactivity .
Methodological Notes
- Synthesis optimization : Use DoE (Design of Experiments) to balance temperature, catalyst loading, and solvent ratios .
- Contradiction analysis : Employ LC-MS/MS to trace low-abundance byproducts undetectable by GC .
- Safety compliance : Regularly audit fume hood airflow (≥100 ft/min) and update SDS documentation per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
